molecular formula C16H25ClN2O2 B14776125 Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride

Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride

Cat. No.: B14776125
M. Wt: 312.83 g/mol
InChI Key: SGVQHOAZADBVAX-UHFFFAOYSA-N
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Description

Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride is a compound that belongs to the piperazine family. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride typically involves the alkylation of piperazine derivatives. One common method includes the reaction of 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one with 1-[3-(trifluoromethyl)phenyl]piperazine . The reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. It is known to modulate the activity of certain receptors and enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to interact with various molecular targets makes it a valuable compound for research and development .

Properties

Molecular Formula

C16H25ClN2O2

Molecular Weight

312.83 g/mol

IUPAC Name

benzyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H24N2O2.ClH/c1-13(2)10-15-11-18(9-8-17-15)16(19)20-12-14-6-4-3-5-7-14;/h3-7,13,15,17H,8-12H2,1-2H3;1H

InChI Key

SGVQHOAZADBVAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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